

3-hydroxypyridine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxypyridine

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3-Hydroxypyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyridine, a heterocyclic aromatic organic compound, is a versatile building block of significant interest in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, reactivity, and biological activity make it a crucial scaffold for the development of novel molecules. This technical guide provides an in-depth overview of the chemical properties, structure, and key experimental methodologies related to **3-hydroxypyridine**, tailored for professionals in research and development.

Chemical and Physical Properties

3-Hydroxypyridine is a white to light brown crystalline powder with notable solubility in water and alcohol.^[1] Its key physicochemical properties are summarized in the table below, providing a comparative overview of its fundamental characteristics.

| Property | Value | References |
|-----------------------------------|---|------------|
| Molecular Formula | C ₅ H ₅ NO | [2] |
| Molecular Weight | 95.10 g/mol | [2] |
| Melting Point | 125-128 °C | [3] |
| Boiling Point | 280-281 °C | |
| pKa ₁ (pyridinium ion) | 4.79 (at 20 °C) | |
| pKa ₂ (hydroxyl group) | 8.75 (at 20 °C) | |
| Water Solubility | 32.26 g/L (at 20 °C) | |
| Appearance | White to light brown crystalline powder | [1] |
| CAS Number | 109-00-2 | [3] |

Structure and Tautomerism

The structure of **3-hydroxypyridine** is characterized by a pyridine ring substituted with a hydroxyl group at the 3-position. A critical aspect of its chemistry is the existence of tautomeric equilibria. In aqueous solution, **3-hydroxypyridine** coexists with its zwitterionic keto tautomer, 3-pyridone.[4][5] However, unlike 2- and 4-hydroxypyridine which predominantly exist in their pyridone forms, **3-hydroxypyridine** is the major tautomer in the gas phase and in many organic solvents.[6] This equilibrium is sensitive to the solvent environment, with polar solvents favoring the zwitterionic form.[4][7]

The tautomeric equilibrium can be represented as follows:

Caption: Tautomeric equilibrium between **3-hydroxypyridine** and 3-pyridone.

Experimental evidence for this tautomerism is primarily derived from spectroscopic studies. UV-Vis spectroscopy in water reveals characteristic absorption peaks for the zwitterionic form.[4][5] NMR spectroscopy also provides insights into the tautomeric state, with distinct signals for each form.[1][8] In the solid state and gas phase, infrared and Raman spectroscopy confirm the predominance of the **3-hydroxypyridine** tautomer.[9]

Spectroscopic Data

- ^1H NMR (300 MHz, DMSO- d_6): δ 9.91 (s, 1H, OH), 8.15 (d, $J=4.6$ Hz, 1H), 8.36 (d, $J=2.8$ Hz, 1H), 7.32 (dd, $J=8.4, 4.6$ Hz, 1H), 7.26 (dd, $J=8.4, 2.8$ Hz, 1H).[1]
- ^{13}C NMR: The ^{13}C NMR spectrum shows characteristic signals for the aromatic carbons of the pyridine ring.
- FTIR (KBr): The IR spectrum displays a broad absorption band in the region of 3400-2500 cm^{-1} corresponding to the O-H stretching vibration, characteristic of the hydroxyl group.[9]
- UV-Vis (in water): Exhibits absorption maxima corresponding to both the enol and zwitterionic forms.[10]

Experimental Protocols

Synthesis of 3-Hydroxypyridine

Two primary synthetic routes to **3-hydroxypyridine** are commonly employed in laboratory and industrial settings.

This traditional method involves the sulfonation of pyridine followed by fusion with a strong base.



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Caption: Synthesis of **3-hydroxypyridine** via sulfonation of pyridine.

Protocol:

- Sulfonation: Pyridine is heated with fuming sulfuric acid (oleum) to produce pyridine-3-sulfonic acid.
- Alkali Fusion: The resulting pyridine-3-sulfonic acid is fused with a mixture of sodium and potassium hydroxides at high temperatures (typically 220-300 $^{\circ}\text{C}$).[2]

- Neutralization and Isolation: The reaction mixture is cooled, dissolved in water, and neutralized with an acid (e.g., HCl) to precipitate the crude **3-hydroxypyridine**.^[2]
- Purification: The crude product can be purified by recrystallization from a suitable solvent such as water or ethanol.

An alternative synthesis involves the oxidative rearrangement of furfurylamine.^{[11][12]}



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Caption: Synthesis of **3-hydroxypyridine** from furfurylamine.

Protocol:

- Reaction Setup: Furfurylamine is dissolved in aqueous hydrochloric acid.
- Oxidation: The solution is cooled to 0-5 °C, and hydrogen peroxide is added dropwise while maintaining the low temperature.^{[11][12]}
- Rearrangement and Hydrolysis: The reaction mixture is then heated to reflux to facilitate the rearrangement and hydrolysis to form **3-hydroxypyridine**.^{[11][12]}
- Workup and Purification: The product is isolated by neutralization and purified by recrystallization. This method is often preferred for its milder reaction conditions compared to the alkali fusion method.

Reactivity and Applications in Drug Development

The chemical reactivity of **3-hydroxypyridine** is dictated by the interplay of the electron-withdrawing pyridine ring and the electron-donating hydroxyl group. The hydroxyl group can undergo O-alkylation, O-acylation, and can be converted to a leaving group for nucleophilic aromatic substitution reactions. The pyridine nitrogen can be N-alkylated or N-oxidized.

This versatile reactivity makes **3-hydroxypyridine** a valuable scaffold in drug discovery and development.[13] It is a key intermediate in the synthesis of a wide range of biologically active molecules.

Examples of applications include:

- Synthesis of Nicotinamide and Vitamin B3 Derivatives: **3-Hydroxypyridine** serves as a precursor for the industrial synthesis of nicotinamide and other vitamin B3 derivatives.[2]
- Antimicrobial and Anti-inflammatory Agents: The **3-hydroxypyridine** moiety is incorporated into various compounds exhibiting antimicrobial and anti-inflammatory properties.[13]
- Photosensitizers: Derivatives of **3-hydroxypyridine** have been identified as endogenous photosensitizers in human skin cells, playing a role in photooxidative stress.[14] This has implications for understanding skin photodamage and for the development of photodynamic therapies.

Biological Pathways

While **3-hydroxypyridine** itself is not a direct participant in major signaling pathways, its microbial catabolism provides an interesting example of a biological transformation pathway. In some bacteria, such as *Ensifer adhaerens*, **3-hydroxypyridine** is degraded via a specific enzymatic pathway.

The initial step in this pathway is the oxidation of **3-hydroxypyridine** to 2,5-dihydroxypyridine, catalyzed by a multicomponent **3-hydroxypyridine** dehydrogenase.[15]



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Caption: Initial step in the microbial catabolism of **3-hydroxypyridine**.

Conclusion

3-Hydroxypyridine is a foundational molecule with a rich chemistry and a broad spectrum of applications, particularly in the pharmaceutical and life sciences sectors. A thorough understanding of its chemical properties, structural nuances, and synthetic methodologies is paramount for researchers and developers aiming to leverage this versatile compound in the creation of novel and effective chemical entities. The information presented in this guide serves as a comprehensive resource to facilitate such endeavors.

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References

- 1. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Hydroxypyridine 98 109-00-2 [sigmaaldrich.com]
- 4. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tautomeric Equilibria of Hydroxypyridines in Different Solvents: An ab initio Study | Semantic Scholar [semanticscholar.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbino.com [nbino.com]

- 14. 3-hydroxypyridine chromophores are endogenous sensitizers of photooxidative stress in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Hydroxypyridine Dehydrogenase HpdA Is Encoded by a Novel Four-Component Gene Cluster and Catalyzes the First Step of 3-Hydroxypyridine Catabolism in *Ensifer adhaerens* HP1 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-hydroxypyridine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7722190#3-hydroxypyridine-chemical-properties-and-structure]

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